molecular formula C15H16N4O4 B2800916 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1251676-80-8

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2800916
CAS No.: 1251676-80-8
M. Wt: 316.317
InChI Key: KQMVQNVIUFXTLP-UHFFFAOYSA-N
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Description

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine derivative.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through cyclization reactions involving catechol derivatives.

    Coupling of the Two Moieties: The final step involves coupling the pyrimidine and benzodioxin moieties through an acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and benzodioxin moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may yield a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar properties and could be investigated for its biological activity.

Medicine

Medicinally, compounds with pyrimidine and benzodioxin moieties are often explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methyl-6-oxopyrimidine: A simpler pyrimidine derivative with similar core structure.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: A compound with a similar benzodioxin moiety.

Uniqueness

The uniqueness of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its combined pyrimidine and benzodioxin structures, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-9-6-14(21)19(15(16)17-9)8-13(20)18-10-2-3-11-12(7-10)23-5-4-22-11/h2-3,6-7H,4-5,8H2,1H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMVQNVIUFXTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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